molecular formula C8H7BrN2O3 B573101 Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate CAS No. 1338247-45-2

Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate

Cat. No.: B573101
CAS No.: 1338247-45-2
M. Wt: 259.059
InChI Key: RDADUEJATQDSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate is a chemical research reagent based on the nitroimidazooxazine scaffold. This scaffold is of significant interest in medicinal chemistry for the development of novel anti-infective agents. Compounds based on the imidazo[2,1-b][1,3]oxazine core have demonstrated potent activity against Mycobacterium tuberculosis , including multidrug-resistant strains, and have shown promise against neglected tropical diseases such as visceral leishmaniasis . These compounds are generally believed to act as prodrugs that require enzymatic activation by bacterial nitroreductases, such as the deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis , leading to the release of bioactive nitrogen species that cause bacterial cell death . The specific bromo and carboxylate ester substitutions on this core structure are designed to provide a versatile synthetic intermediate, enabling further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate new therapeutic candidates for difficult-to-treat bacterial infections. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-13-7(12)5-4-11-6(9)2-3-14-8(11)10-5/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDADUEJATQDSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(C=COC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromoimidazole with an oxazine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The imidazole and oxazine rings can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Antitubercular Activity

One of the primary applications of methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate is in the treatment of tuberculosis (TB). Compounds in the imidazooxazine class, including derivatives of this compound, have shown promising antitubercular activity.

Case Study: PA-824

PA-824, a related compound, has been extensively studied for its efficacy against Mycobacterium tuberculosis. In vitro studies demonstrated that PA-824 exhibited potent activity with minimum inhibitory concentrations (MICs) as low as 0.63 μM against replicating bacteria and 8.8 μM against non-replicating bacteria under anaerobic conditions . The mechanism involves activation by deazaflavin-dependent nitroreductase (Ddn), which reduces the nitro group to a reactive species that disrupts bacterial metabolism .

CompoundMIC (Replicating)MIC (Non-replicating)Ddn k_cat/K_M
PA-8240.63 μM8.8 μM0.15
Analogue 10.36 μM14 μM0.17
Analogue 250 μM>50 μM0.02

Antiparasitic Activity

The compound also shows potential antiparasitic properties. Research indicates that derivatives of imidazooxazines can be effective against various parasitic infections.

Case Study: Antileishmanial Activity

Studies have reported that certain derivatives exhibit significant activity against Leishmania species, which cause leishmaniasis. For example, compounds with structural similarities to this compound have been tested for their ability to inhibit the growth of Leishmania donovani and Leishmania infantum in vitro with promising results .

Cancer Therapeutics

Another area of application is in cancer treatment. The structural features of this compound allow for modifications that enhance its cytotoxicity against cancer cells.

Case Study: Efficacy Against Pancreatic Cancer

In vivo studies have shown that similar compounds can be effective as monotherapies or in combination with other chemotherapeutic agents like gemcitabine in cancer models such as pancreatic cancer xenografts (MIA PaCa-2) . This indicates a potential role for this compound analogues in oncology.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound derivatives involve:

  • Bioreductive Activation : Similar to PA-824, these compounds are activated under hypoxic conditions typical of infected or tumor tissues.
  • Disruption of Metabolic Pathways : The active forms interfere with critical metabolic pathways in pathogens and cancer cells.

Mechanism of Action

The mechanism by which Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate with structurally and functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues with Bromine Substitutions
Compound Name Molecular Formula Substituents Key Properties/Activities References
This compound C₈H₇BrN₂O₃ Br (position 5), CO₂Me (position 2) Limited direct data; inferred stability and reactivity from analogs
2-Bromo-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine C₆H₇BrN₂O Br (position 2) Predicted collision cross-section (CCS): 137.7 Ų (m/z [M+H]+)
Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate C₉H₁₁BrN₂O₃ Br (position 2), CO₂Me (position 3) Safety precautions (P201, P210); commercial availability

Key Observations :

  • Substituent Position: Bromine at position 5 (target compound) vs.
  • Ester Group Position : Methyl ester at position 2 (target) vs. position 3 () may affect metabolic stability and solubility.
Antitubercular Activity of Nitro-Substituted Derivatives

Compounds such as 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine derivatives (e.g., pretomanid analogs) exhibit potent antitubercular activity by targeting deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis. Synthesized derivatives (e.g., compounds 47–56) showed MIC values comparable to pretomanid (0.06–0.5 µg/mL) .

Antiradical Activity of Thiazine Analogs

6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine derivatives (IC₅₀: 1.2–4.8 mM against DPPH radicals) demonstrate moderate antiradical activity, attributed to electron-donating substituents and heteroatom effects .

Fluorinated Pyrazolo-Oxazine Derivatives

Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate (C₉H₉BrF₂N₂O₃) features additional fluorine atoms, which enhance metabolic stability and lipophilicity compared to non-fluorinated analogs . The target compound lacks fluorine, suggesting differences in pharmacokinetic profiles.

Collision Cross-Section (CCS) and Stability
  • The target compound’s bromo and ester groups likely contribute to a higher CCS (predicted ~140 Ų for similar analogs) compared to simpler imidazo-oxazines .
  • Safety data for Methyl 2-bromo-imidazo[1,4]oxazine-3-carboxylate () highlight flammability risks (P210), suggesting similar precautions for the target compound .

Biological Activity

Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and interaction with biological targets.

Compound Overview

  • Molecular Formula : C8H7BrN2O3
  • Molecular Weight : 231.06 g/mol
  • Structure : The compound features a five-membered ring containing nitrogen and oxygen atoms, contributing to its unique chemical properties and potential biological activity.

Biological Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]oxazines, including this compound, exhibit promising antimicrobial and antitubercular properties. The presence of the bromine atom is believed to enhance its efficacy against various bacterial strains by influencing interactions with biological targets .

Antitubercular Activity

Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.18 to 0.5 μM against Mtb H37Rv in vitro .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may interact with deazaflavin-dependent nitroreductase (Ddn), similar to other effective antitubercular agents like pretomanid .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Bromination of Imidazo[2,1-b][1,3]oxazine : The initial step involves brominating existing imidazo compounds.
  • Esterification : Following bromination, esterification with bromoacetic acid derivatives under controlled conditions is performed to yield the carboxylate ester.

Careful optimization of reaction conditions is essential for achieving high yields and purity.

Comparative Analysis

A comparison with structurally similar compounds reveals insights into how variations in structure influence biological activity:

Compound NameMolecular FormulaKey FeaturesNotable Activities
6-Bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylic acidC8H6BrN2O3Contains an additional carboxylic acid groupAntimicrobial
Methyl 6-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylateC8H7BrN2O3Similar structure but different bromine positionAntitubercular
Methyl 4-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylateC8H7BrN2O3Bromine substitution at different positionPotential antimicrobial

Case Studies and Research Findings

Several studies emphasize the therapeutic potential of imidazo[2,1-b][1,3]oxazines:

  • One study demonstrated that specific derivatives exhibited a greater reduction in mycobacterial burden than standard treatments like rifampicin and pretomanid in infected macrophages .
  • Another investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications could significantly enhance their potency against Mtb while maintaining low cytotoxicity levels against mammalian cell lines .

Q & A

Q. What are the most effective synthetic routes for Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate?

The compound can be synthesized via cyclization strategies using metal catalysts or electrophilic cyclization. For example, gold(I) catalysts enable atom-economic cyclization of 2-alkynylthioimidazoles to form the imidazo-oxazine core, achieving high regioselectivity under mild conditions . Alternatively, condensation reactions with electrophilic agents (e.g., oxalyl chloride) followed by bromination steps may introduce the 5-bromo substituent . Characterization should include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm regiochemistry and purity.

Q. How can researchers validate the antioxidant activity of this compound?

Use the DPPH radical scavenging assay to evaluate antioxidant potential. Prepare serial dilutions of the compound and measure IC50_{50} values (concentration required for 50% radical scavenging). Compare results with positive controls like ascorbic acid. Structure-activity relationship (SAR) analysis should focus on substituent effects: electron-withdrawing groups (e.g., bromine) may enhance stability but reduce radical scavenging efficiency .

Q. What characterization techniques are critical for structural confirmation?

X-ray crystallography is the gold standard for unambiguous structural assignment. For intermediates, use 1H NMR^1 \text{H NMR} to track proton environments (e.g., methyl ester protons at δ 3.8–4.0 ppm) and 13C NMR^{13} \text{C NMR} to identify carbonyl carbons (δ 160–170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy verifies ester C=O stretches (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How do catalytic mechanisms influence regioselectivity in imidazo-oxazine synthesis?

Coinage metal catalysts (e.g., Au(I)) activate alkynylthioimidazoles via π-coordination, promoting 6-endo-dig cyclization to form the oxazine ring. Computational studies (DFT) can map electron density distribution to predict regioselectivity. Contrast with halogen-mediated cyclization, which may favor electrophilic substitution over cyclization due to competing pathways .

Q. How can contradictions in biological activity data be resolved?

Discrepancies in antitubercular activity (e.g., high in vitro potency vs. poor in vivo efficacy) may arise from pharmacokinetic limitations. Perform metabolic stability assays (e.g., liver microsomes) and measure solubility at physiological pH. For example, pyridine-substituted analogues show improved aqueous solubility (≥50 µg/mL at pH 2.0) and oral bioavailability, addressing efficacy gaps .

Q. What strategies optimize solubility without compromising bioactivity?

Introduce hydrophilic substituents (e.g., pyridine, pyrimidine) to reduce ClogP values. For this compound, replacing the methyl ester with a carboxylic acid group increases solubility but may require prodrug approaches to maintain membrane permeability .

Q. How can SAR studies guide the design of hybrid molecules?

Combine imidazo-oxazine scaffolds with known pharmacophores (e.g., nitroimidazoles for antitubercular activity). Evaluate hybrid molecules in parallel assays (e.g., MIC against Mycobacterium tuberculosis H37Rv and cytotoxicity in Vero cells). Prioritize derivatives with >100-fold selectivity indices .

Methodological Guidance

Designing in vivo efficacy studies for antitubercular candidates:
Use a murine model of chronic tuberculosis infection. Administer compounds orally (10–50 mg/kg daily) for 4 weeks. Compare bacterial load reduction (CFU counts in lungs/spleen) to standard drugs (e.g., PA-824). Monitor pharmacokinetics (Cmax_{\text{max}}, AUC) to correlate exposure with efficacy .

Addressing synthetic yield challenges in large-scale production:
Optimize reaction stoichiometry and solvent polarity. For cyclization steps, DMF with K2_2CO3_3 at reflux improves yields (67% reported for analogous thiazine systems). Implement continuous flow chemistry to enhance reproducibility and scalability .

Interpreting conflicting antioxidant IC50_{50} values:
Replicate assays under standardized conditions (e.g., 100 µM DPPH in ethanol, 30 min incubation). Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability. If discrepancies persist, evaluate redox interference from bromine substituents via cyclic voltammetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.